1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
CAS No.:
Cat. No.: VC14628034
Molecular Formula: C24H25BrN2O3
Molecular Weight: 469.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25BrN2O3 |
|---|---|
| Molecular Weight | 469.4 g/mol |
| IUPAC Name | 1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
| Standard InChI | InChI=1S/C24H25BrN2O3/c1-29-23-9-7-21(25)14-20(23)16-26-10-12-27(13-11-26)24(28)17-30-22-8-6-18-4-2-3-5-19(18)15-22/h2-9,14-15H,10-13,16-17H2,1H3 |
| Standard InChI Key | WDZRSKFLGYLHDF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Introduction
Structural Features and Potential Biological Activities
Compounds with piperazine structures, like 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, often exhibit significant biological activities. These activities can include interactions with various biological targets due to the presence of aromatic and heterocyclic functionalities. The combination of these structural elements can enhance the compound's ability to interact with enzymes, receptors, or other biomolecules, potentially leading to pharmacological effects.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | Piperazine ring, aromatic groups, ethanone moiety | Complex structure with potential for enhanced biological activity |
| 1-(4-Methylbenzyl)piperazine | Lacks methoxyphenoxy group | Simpler structure, less diverse reactivity |
| 4-(Bromobenzyl)piperazine | Similar piperazine core | Different halogen substitution affecting reactivity |
Synthesis and Characterization
The synthesis of compounds similar to 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multistep reactions that require careful control of conditions to achieve high yields and purity. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are essential for confirming the structure and purity of the synthesized compounds.
Potential Applications in Medicinal Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume